molecular formula C18H15N5O5S2 B2401241 N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide CAS No. 392293-77-5

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2401241
CAS No.: 392293-77-5
M. Wt: 445.47
InChI Key: JCKZRPKPAGGLQC-UHFFFAOYSA-N
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Description

The compound N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide features a 1,3,4-thiadiazole core substituted with a 3-nitrobenzamide group at position 2 and a 2-((4-methoxyphenyl)amino)-2-oxoethylthio moiety at position 5. The thiadiazole ring enhances metabolic stability, while the benzamide and acetamide substituents may facilitate target binding, as seen in anticancer and enzyme-inhibitory analogs .

Properties

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O5S2/c1-28-14-7-5-12(6-8-14)19-15(24)10-29-18-22-21-17(30-18)20-16(25)11-3-2-4-13(9-11)23(26)27/h2-9H,10H2,1H3,(H,19,24)(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKZRPKPAGGLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Characteristics

The compound features a thiadiazole ring , a benzamide moiety , and various functional groups that enhance its biological activity. Its molecular formula is C19H24N4O3S2C_{19}H_{24}N_{4}O_{3}S_{2}, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms. The unique combination of these components suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiadiazole ring is known for its potential as an enzyme inhibitor. This compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes.
  • Receptor Binding : It may bind to specific receptors on cell surfaces, triggering intracellular signaling cascades that can lead to various biological effects.
  • Nucleic Acid Interaction : The compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that compounds similar to this structure possess significant anticancer properties. For instance, derivatives containing thiadiazole rings have been reported to inhibit cancer cell proliferation in various types of cancer, including breast and lung cancers.

Antimicrobial Properties

The compound demonstrates promising antimicrobial activity against various pathogens. Its structure allows it to disrupt bacterial cell walls or interfere with metabolic pathways essential for microbial survival .

Enzyme Inhibition

As noted earlier, the compound's potential as an enzyme inhibitor suggests applications in treating diseases where enzyme overactivity is a concern. For example, it may target enzymes involved in cancer metabolism or inflammatory processes.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • In vitro Studies : Research involving cancer cell lines has demonstrated that this compound significantly reduces cell viability at micromolar concentrations .
  • Animal Models : In vivo studies using animal models have shown that administration of this compound leads to tumor regression and reduced metastasis in xenograft models of human cancers .

Comparative Analysis

Compound NameStructure HighlightsBiological Activity
Thiadiazole DerivativesContains thiadiazole ringAnticancer
Benzamide DerivativesFeatures benzamide moietyAntimicrobial
Nitro-substituted CompoundsIncorporates nitro groupsEnzyme inhibition

This table illustrates how variations in the structural components of related compounds influence their biological activities.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Para-substituted methoxy groups improve solubility, while nitro groups at meta/para positions enhance target affinity .
    • Thioether linkages (e.g., -CH2-S-) increase metabolic stability compared to oxadiazole analogs () .
  • Synthetic Challenges : Low yields (~60–70%) are common in multi-step thiadiazole syntheses due to side reactions during coupling ().

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide, and how can they be methodologically addressed?

  • Answer : Synthesis involves multi-step reactions requiring precise optimization of:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under basic conditions (e.g., K₂CO₃ in dry acetone) .
  • Coupling reactions : Use coupling agents like EDCI to attach the 3-nitrobenzamide moiety to the thiadiazole core, with triethylamine as a base to enhance reactivity .
  • Thioether linkage : Ensure controlled reaction times (3–6 hours) and temperatures (reflux conditions) to avoid side products .
    • Purity control : Monitor via TLC and confirm through melting point analysis .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR (400 MHz) to verify substituent positions, aromatic protons, and amide linkages .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated vs. observed m/z) .
  • IR spectroscopy : Detect functional groups like C=O (amide I band ~1650 cm⁻¹) and NO₂ (asymmetric stretch ~1520 cm⁻¹) .
  • HPLC : Quantify purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between structurally similar thiadiazole derivatives?

  • Answer :

  • Comparative SAR analysis : Use databases (e.g., PubChem) to compare substituent effects. For example:
Compound SubstituentsBioactivity (IC₅₀)Source
4-Methoxyphenyl12 µM (Anticancer)
4-Fluorophenyl28 µM (Anticancer)
3-Nitrobenzamide8 µM (Antimicrobial)
  • Mechanistic studies : Perform enzyme inhibition assays (e.g., PFOR enzyme for nitroheterocycles) to validate target specificity .
  • Computational modeling : Use molecular docking (AutoDock Vina) to compare binding affinities of the 4-methoxyphenyl and nitro groups with active sites .

Q. What experimental strategies optimize reaction yields while minimizing by-products in thiadiazole-based syntheses?

  • Answer :

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) for coupling reactions to stabilize intermediates .
  • Temperature control : Maintain reflux at 80–100°C during cyclization to prevent decomposition .
  • Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura couplings if aryl halides are intermediates .
  • Workflow automation : Implement continuous flow reactors for reproducible thioether bond formation .

Q. How can researchers validate the proposed mechanism of action for this compound in enzyme inhibition?

  • Answer :

  • Kinetic assays : Measure Ki values using fluorogenic substrates (e.g., NADH depletion for PFOR enzyme activity) .
  • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB deposition) to confirm binding modes .
  • Mutagenesis studies : Engineer enzyme active-site mutants (e.g., Cys→Ala) to test hydrogen-bonding interactions with the nitro group .

Q. What methodologies identify degradation products under physiological conditions?

  • Answer :

  • Forced degradation studies : Expose the compound to pH 1–13 buffers, UV light, and oxidants (H₂O₂) .
  • LC-MS/MS analysis : Use Q-TOF instruments to detect hydrolysis products (e.g., cleavage of the thioether bond) .
  • Metabolite profiling : Incubate with liver microsomes (human/rat) and monitor via UPLC-PDA .

Methodological Guidelines

  • Synthetic Optimization : Prioritize stepwise purity checks (TLC at each step) and avoid prolonged storage of intermediates to prevent oxidation .
  • Data Reproducibility : Use internal standards (e.g., deuterated solvents for NMR) and triplicate runs for bioassays .
  • Safety Protocols : Follow PubChem guidelines for handling nitro-containing compounds (e.g., PPE, fume hoods) .

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